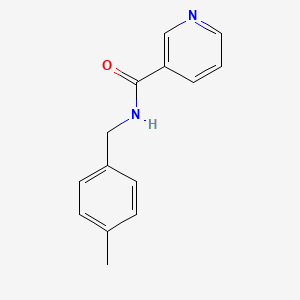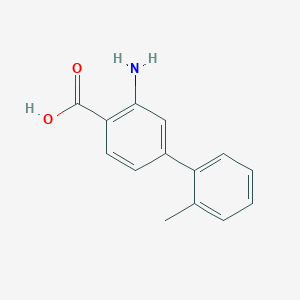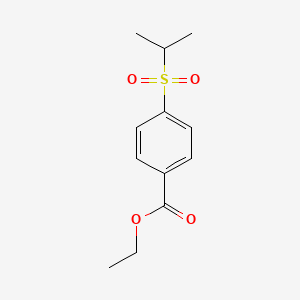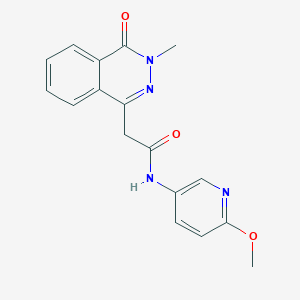
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPA-NOTA and is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. In
Mécanisme D'action
MPA-NOTA acts as a chelator by binding to radiometals and forming stable complexes. These complexes can then be used to label proteins and peptides for imaging purposes. The stability of the complex formed between MPA-NOTA and radiometals is crucial for the accuracy of the imaging results.
Biochemical and Physiological Effects:
MPA-NOTA has been shown to have low toxicity and is well-tolerated in vivo. The compound has a high binding affinity for radiometals, making it an effective chelator for imaging purposes. MPA-NOTA has also been shown to have a long half-life, allowing for imaging over an extended period.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPA-NOTA for imaging purposes is its high binding affinity for radiometals. This allows for accurate and sensitive imaging of biological processes. Additionally, MPA-NOTA has a long half-life, allowing for imaging over an extended period. One limitation of using MPA-NOTA is its potential for non-specific binding, which can lead to inaccurate imaging results.
Orientations Futures
There are several future directions for the use of MPA-NOTA in medical research. One area of interest is the development of MPA-NOTA-based theranostics, which involves the use of the compound for both imaging and therapy. Another future direction is the development of MPA-NOTA-based probes for imaging specific biomolecules such as enzymes and receptors. Additionally, the use of MPA-NOTA in combination with other imaging techniques such as MRI and CT scans is an area of ongoing research.
Conclusion:
In conclusion, MPA-NOTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. MPA-NOTA has been shown to have low toxicity, high binding affinity for radiometals, and a long half-life, making it an effective chelator for imaging purposes. Ongoing research is focused on the development of MPA-NOTA-based theranostics, probes for imaging specific biomolecules, and the use of MPA-NOTA in combination with other imaging techniques.
Méthodes De Synthèse
The synthesis of MPA-NOTA involves the reaction of 6-methoxypyridin-3-amine and 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. The yield of this reaction is typically high, making it an efficient method for synthesizing MPA-NOTA.
Applications De Recherche Scientifique
MPA-NOTA has been widely used in medical research for imaging purposes. This compound is a chelator that can be labeled with radiometals such as copper-64, gallium-68, and zirconium-89. These radiometals can then be used to label proteins and peptides, allowing for non-invasive imaging of biological processes. MPA-NOTA has been used in the imaging of various diseases such as cancer, cardiovascular disease, and neurological disorders.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-21-17(23)13-6-4-3-5-12(13)14(20-21)9-15(22)19-11-7-8-16(24-2)18-10-11/h3-8,10H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFLWYNZUTSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

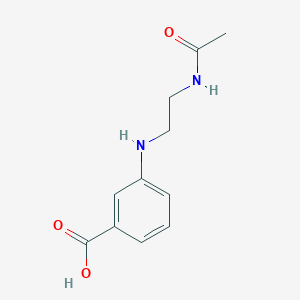
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
